molecular formula C11H9N3O3 B13989657 5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one CAS No. 64606-10-6

5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one

Cat. No.: B13989657
CAS No.: 64606-10-6
M. Wt: 231.21 g/mol
InChI Key: QRLOYQFKXBLOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one is an organic compound that features a pyridinone core substituted with an aminophenyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloropyridine to introduce the nitro group. This is followed by a substitution reaction with 4-aminophenylboronic acid under Suzuki coupling conditions to form the desired product. The reaction conditions often involve the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, to form quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Various electrophiles, bases like sodium hydride (NaH), and solvents such as DMF.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: 5-(4-aminophenyl)-3-amino-1H-pyridin-2-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Quinone derivatives of the aminophenyl group.

Scientific Research Applications

5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The aminophenyl group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one is unique due to the combination of its nitro and aminophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

64606-10-6

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one

InChI

InChI=1S/C11H9N3O3/c12-9-3-1-7(2-4-9)8-5-10(14(16)17)11(15)13-6-8/h1-6H,12H2,(H,13,15)

InChI Key

QRLOYQFKXBLOAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C(=C2)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.